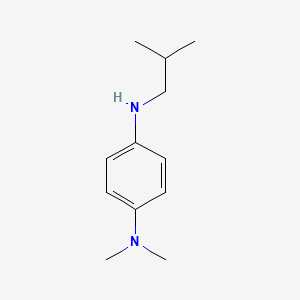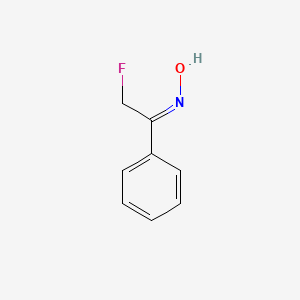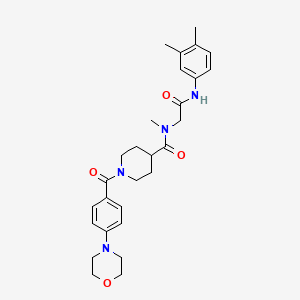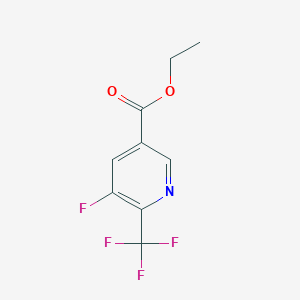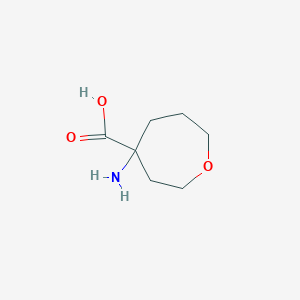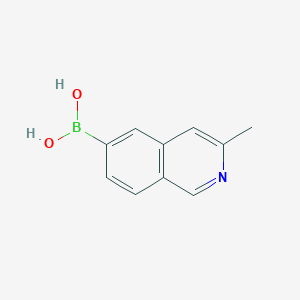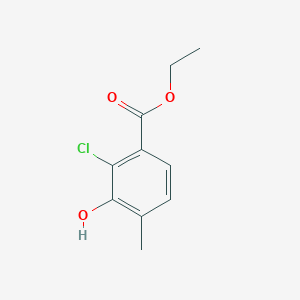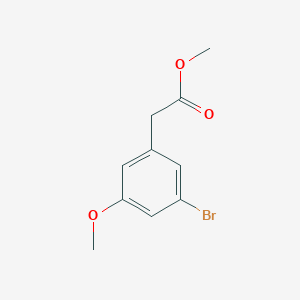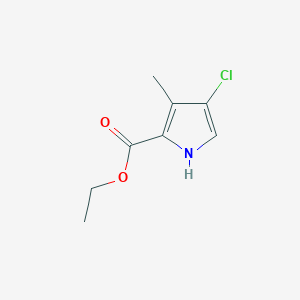
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically requires refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the furan and thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, varying temperatures depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Hydrogenated derivatives with saturated rings.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Furan-2-yl)-2-(thiophen-2-yl)ethane-1,2-dione: Similar structure but with a shorter carbon chain.
1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione: Contains a pyridine ring instead of a thiophene ring.
1-(Thiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione: Contains both thiophene and pyridine rings.
Uniqueness: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual aromatic system can influence the compound’s reactivity and interactions, making it a versatile molecule for various applications.
Propiedades
Fórmula molecular |
C11H8O3S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C11H8O3S/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |
Clave InChI |
AUIPQBDMCXMCDU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)
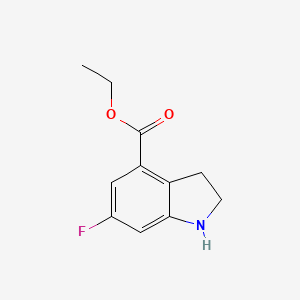
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
